N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a hydroxyethyl chain to a benzothiadiazole carboxamide group.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-14(10-2-4-15-16(8-10)24-6-5-23-15)9-18-17(22)11-1-3-12-13(7-11)20-25-19-12/h1-4,7-8,14,21H,5-6,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWYACOYZDKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine, which is then reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide exhibit promising anticancer properties. Studies have shown that benzothiadiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the effectiveness of benzothiadiazole derivatives in targeting specific cancer cell lines, showcasing their potential as therapeutic agents in oncology .
Neuroprotective Effects
Another significant application is in neuroprotection. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions such as Alzheimer’s disease and Parkinson’s disease. Research indicates that the compound can enhance cellular resilience against neurotoxic agents .
Material Science
Polymer Development
The unique chemical structure of this compound facilitates its use in developing novel polymers with enhanced properties. These polymers can be applied in coatings and films that require specific mechanical and thermal characteristics. The incorporation of this compound into polymer matrices has been shown to improve durability and resistance to environmental degradation .
Nanotechnology Applications
In nanotechnology, this compound serves as a precursor for synthesizing nanoparticles with specific functionalities. Its ability to form stable complexes with metal ions can be exploited to create nanoparticles that exhibit catalytic properties or enhanced magnetic characteristics for applications in sensors and drug delivery systems .
Environmental Science
Pollutant Detection
this compound has been explored for its potential in environmental monitoring. Its chemical properties allow it to function as a sensor for detecting pollutants in water and soil samples. Research suggests that modifications of this compound can lead to enhanced sensitivity and selectivity for specific contaminants .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study on Anticancer Activity | Oncology | Demonstrated significant inhibition of tumor cell proliferation in vitro using benzothiadiazole derivatives. |
| Neuroprotective Effects Investigation | Neurology | Showed that the compound protects neuronal cells from apoptosis induced by oxidative stress. |
| Polymer Development Research | Material Science | Highlighted improvements in mechanical strength and thermal stability of polymers incorporating the compound. |
| Environmental Monitoring Study | Environmental Science | Established the capability of modified compounds to detect heavy metals in contaminated water sources. |
Mechanism of Action
The mechanism by which N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Benzodioxin Moieties
Several N-substituted sulfonamide derivatives containing the 2,3-dihydro-1,4-benzodioxin group exhibit notable biological activities:
Key Insights :
- The bromoethyl group in 5a enhances antibacterial potency, likely by improving membrane penetration .
Anti-inflammatory Pyrrole Acetic Acid Derivatives
Pyrrole-based compounds with benzodioxin substituents demonstrate superior anti-inflammatory activity:
Key Insights :
- The acetic acid moiety in 162 facilitates COX-2 inhibition, while the benzodioxin ring enhances metabolic stability .
- The target compound’s benzothiadiazole group may modulate alternative pathways (e.g., NF-κB or cytokine signaling) due to its planar, aromatic structure.
Enzyme Inhibitors with Benzodioxin Scaffolds
Benzodioxin-containing compounds exhibit activity against enzymes like lipoxygenase and α-glucosidase:
Key Insights :
- Lipoxygenase inhibition by 5c suggests benzodioxin derivatives may interfere with arachidonic acid metabolism .
Antihepatotoxic Flavones and Coumarins
Benzodioxin-containing flavones show hepatoprotective effects:
| Compound Name | Key Structural Features | Activity (vs. Silymarin) | Reference |
|---|---|---|---|
| 3',4'(2-hydroxy methyl,1",4"-dioxino) flavone (4g) | Hydroxymethyl substitution | Comparable efficacy |
Physicochemical and Pharmacokinetic Comparison
Key Insights :
- The target compound’s carboxamide group may improve aqueous solubility compared to sulfonamides like 5a .
Structure-Activity Relationship (SAR) Analysis
- Benzodioxin Ring : Essential for metabolic stability and π-π interactions with enzyme active sites .
- Hydroxyethyl Linker : May enhance solubility and hydrogen-bonding capacity compared to alkyl or aryl substituents in analogs .
- Benzothiadiazole vs. Sulfonamide : The benzothiadiazole’s electron-deficient core could target redox-sensitive enzymes (e.g., NADPH oxidases) or DNA in pathogens .
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on current research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process generally includes:
- Formation of the Benzothiadiazole Core : The initial step involves the reaction of suitable thiadiazole precursors with dioxin derivatives.
- Functionalization : Subsequent reactions introduce hydroxyethyl and carboxamide groups to yield the final compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For instance:
- Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines. In vitro assays demonstrated IC50 values ranging from 6.68 µM to 19.94 µM against lung cancer cell lines such as A549 and NCI-H358 .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 | 8.78 | High |
| NCI-H358 | 6.68 | High |
| MRC-5 | Non-active | - |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties relevant to therapeutic applications:
- Acetylcholinesterase Inhibition : It has been evaluated for its potential in treating Alzheimer's disease through acetylcholinesterase inhibition.
- Alpha-glucosidase Inhibition : Demonstrates activity against alpha-glucosidase, indicating potential use in managing Type 2 Diabetes Mellitus (T2DM) .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study demonstrated that derivatives of benzothiadiazole showed promising inhibitory effects on both acetylcholinesterase and alpha-glucosidase enzymes. The most active compounds were further analyzed for their structure-activity relationships (SAR), revealing that modifications in the benzodioxane structure significantly enhanced biological activity .
- Antimicrobial Activity : Another research effort assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results showed moderate activity against Staphylococcus aureus and Escherichia coli, suggesting broader therapeutic applications beyond anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
